1-((3-Carboxy-4-methoxyphenyl)sulfonyl)piperidine-4-carboxylic acid
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Overview
Description
This compound is a derivative of piperidine, a six-membered ring with one nitrogen atom . It has a carboxylic acid moiety and a methoxyphenyl sulfonyl group attached to the piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, a carboxylic acid group, and a methoxyphenyl sulfonyl group . The InChI code for a similar compound, 1-[(4-methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid, is 1S/C13H17NO5S/c1-19-11-4-6-12(7-5-11)20(17,18)14-8-2-3-10(9-14)13(15)16/h4-7,10H,2-3,8-9H2,1H3,(H,15,16) .Scientific Research Applications
Enzyme Inhibition for Therapeutic Targets
A series of compounds including sulfonyl alkyl and piperidine-4-carboxylic acid hydroxamides were synthesized and explored for their inhibitory activities against tumor necrosis factor-α (TACE) and matrix metalloproteinase (MMP), showing selective inhibition properties. These findings suggest the potential therapeutic applications of these compounds in diseases where TACE and MMPs play a significant role, indicating the importance of the structural modifications on the sulfonyl and piperidine components for enhancing cellular activity and selectivity (Venkatesan et al., 2004).
Anticancer Potential
The synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids was conducted to evaluate them as anticancer agents. This research indicates that modifications on the piperidine ring structure could lead to compounds with potent anticancer activities, highlighting the potential of these derivatives in cancer therapy. Some of these compounds demonstrated strong anticancer activities, underlining the significance of structural diversity in drug discovery (Rehman et al., 2018).
Antibacterial Activity
New pyridine derivatives, including those with piperidine and sulfonyl components, were synthesized and screened for antimicrobial activities. These compounds exhibited considerable antibacterial activity, suggesting their potential as templates for developing new antibacterial agents. The research underscores the role of sulfonyl and piperidine structures in contributing to the antimicrobial efficacy of these molecules (Patel & Agravat, 2009).
Synthesis of Tritium Labeled Compounds for Research
The synthesis of tritium-labeled (±)-1-[2-(triphenylmethoxy)ethyl]-3-piperidinecarboxylic acid demonstrates the compound's utility in research, especially for determining the efficacy of potential GABA transporter substances in vitro. This work highlights the importance of creating labeled compounds for biochemical assays and understanding the function of neurotransmitter transporters (Schirrmacher et al., 2000).
Future Directions
Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-((3-Carboxy-4-methoxyphenyl)sulfonyl)piperidine-4-carboxylic acid”, is an important task of modern organic chemistry .
Properties
IUPAC Name |
1-(3-carboxy-4-methoxyphenyl)sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO7S/c1-22-12-3-2-10(8-11(12)14(18)19)23(20,21)15-6-4-9(5-7-15)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIASMFAPYPCVCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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